molecular formula C8H6INO4 B1310952 Methyl 3-iodo-5-nitrobenzoate CAS No. 50765-19-0

Methyl 3-iodo-5-nitrobenzoate

Cat. No.: B1310952
CAS No.: 50765-19-0
M. Wt: 307.04 g/mol
InChI Key: GHZUTMKPZFZYSP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C₈H₆INO₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-iodo-5-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the preparation of functional materials with specific properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action for “Methyl 3-iodo-5-nitrobenzoate” would depend on the specific reaction it is involved in. For instance, in a nitration reaction, it would act as a substrate for the addition of a nitro group .

Safety and Hazards

“Methyl 3-iodo-5-nitrobenzoate” is classified as an irritant . It is recommended to avoid breathing its vapors, mist, or dust, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-5-nitrobenzoate can be synthesized through a multi-step process starting from methyl benzoate. The general synthetic route involves:

    Nitration: Methyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.

    Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodide, to introduce the iodine atom at the meta position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Suzuki-Miyaura Coupling: Palladium catalysts with bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of methyl 3-amino-5-iodobenzoate.

    Coupling: Formation of biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-nitrobenzoate: Similar structure with a bromine atom instead of iodine.

    Methyl 3-chloro-5-nitrobenzoate: Similar structure with a chlorine atom instead of iodine.

    Methyl 3-fluoro-5-nitrobenzoate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

Methyl 3-iodo-5-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property influences the compound’s reactivity and the types of reactions it can undergo. The iodine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUTMKPZFZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427260
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-19-0
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-5-nitrobenzoic acid (20.00 g, 0.068 mol) in methanol (50 mL) was added SOCl2 (5.45 mL, 0.075 mol) at 0° C. The reaction mixture was allowed to warm to room temperature and was then heated to reflux for 2 hours. The reaction was cooled and solvent was removed in vacuo to afford 3-Iodo-5-nitro-benzoic acid methyl ester as light yellow solid (20.67 g, 99%). MS (M+H)=309.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-iodo-5-nitro-benzoic acid (5.88 g, 20.07 mmol) in dichloromethane (60 mL) at room temperature under nitrogen was added oxalyl chloride (1.92 mL, 24.28 mmol) and a drop of DMF. The mixture was stirred for 1 h. methanol (20 mL), DMAP (0.245 g, 2.00 mmol), and triethylamine (3.08 mL, 24.28 mmol) were added and the mixture was stirred for an additional 2 h. Water was added and the product was extracted, washed with water, then brine, dried over magnesium sulfate and concentrated to dryness. Purification by chromatography gave 6.04 g of 3-iodo-5-nitro-benzoic acid methyl ester, as a yellow solid.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.08 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.245 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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